
N'-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the condensation of 4-(diethylamino)benzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific temperature and pH conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. N'-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies show that it can induce apoptosis in human leukemia cells, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of specific signaling molecules involved in cancer progression. Its diethylamino group enhances lipophilicity, facilitating better cell membrane penetration, which is crucial for its efficacy as an anticancer drug .
Material Science
Dyes and Indicators
this compound can be utilized as a dye due to its strong chromophoric properties. The compound's structure allows it to absorb light effectively, making it suitable for applications in colorimetric assays and as a fluorescent marker in biological studies.
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research indicates that adding such pyrazole derivatives can improve the thermal degradation temperature of polymers, making them suitable for high-performance applications .
Analytical Chemistry
Spectroscopic Applications
The compound is also useful in analytical chemistry as a reagent for spectrophotometric determination of various metal ions. Its ability to form stable complexes with transition metals allows for sensitive detection methods in environmental monitoring and quality control processes.
Chromatographic Techniques
In chromatographic applications, this compound serves as a stationary phase modifier due to its unique interactions with analytes. This property enhances separation efficiency in liquid chromatography techniques, contributing to more accurate analytical results .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer Activity | Induced apoptosis in leukemia cells; potential chemotherapeutic agent. |
Study B | Material Science | Enhanced thermal stability in polymer composites; improved mechanical properties observed. |
Study C | Analytical Chemistry | Effective reagent for spectrophotometric detection of metal ions; high sensitivity achieved. |
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Diphenylamino)benzaldehyde: Shares structural similarities but lacks the nitrophenyl and pyrazole groups.
Tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin: Contains a benzylidene group but differs in the overall structure and functional groups.
Uniqueness
N’-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of diethylamino, nitrophenyl, and pyrazole groups
Biological Activity
N'-(4-(Diethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazole ring which contributes to its biological activity.
- A diethylamino group that enhances solubility and bioavailability.
- A nitrophenyl moiety that may play a role in its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including the compound in focus, exhibit significant anticancer properties. For instance:
- Mechanism : Pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways such as the NF-kB pathway and cell cycle regulation.
- Case Study : A study demonstrated that similar pyrazole derivatives showed IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Mechanism : These compounds often inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Research Findings : In vivo studies have shown that certain pyrazole derivatives can reduce edema and inflammatory markers significantly, with some compounds achieving up to 85% inhibition of TNF-α at specific concentrations .
3. Antimicrobial Properties
The antimicrobial activity of pyrazole compounds has also been explored:
- Mechanism : Pyrazoles can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Findings : Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi, including E. coli and Aspergillus niger .
Pharmacological Profile
A summary of the biological activities associated with this compound is presented in Table 1.
Properties
CAS No. |
302918-45-2 |
---|---|
Molecular Formula |
C21H22N6O3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-3-26(4-2)17-10-8-15(9-11-17)14-22-25-21(28)20-13-19(23-24-20)16-6-5-7-18(12-16)27(29)30/h5-14H,3-4H2,1-2H3,(H,23,24)(H,25,28)/b22-14+ |
InChI Key |
NADOEIQHRPUNKC-HYARGMPZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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